

# Introduction: The Privileged Scaffold of 2-Phenyl-1,3-Thiazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid

**Cat. No.:** B096325

[Get Quote](#)

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that has become a cornerstone in medicinal chemistry.<sup>[1][2]</sup> When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-1,3-thiazole scaffold exhibits a remarkable breadth of biological activities, establishing it as a "privileged structure" in drug discovery. This versatility stems from the unique electronic properties of the thiazole ring and the diverse chemical space that can be explored through substitution on both the thiazole and phenyl moieties.<sup>[1]</sup> Derivatives of this core structure have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.<sup>[3][4]</sup> Clinically approved drugs, such as the antifungal agents isavuconazole and fosravuconazole, contain a phenylthiazole structure, validating its therapeutic potential.<sup>[5]</sup> This guide provides a detailed exploration of the synthesis, multifaceted biological significance, and therapeutic promise of 2-phenyl-1,3-thiazole derivatives, offering insights into their mechanisms of action and structure-activity relationships (SAR).

## Core Synthesis Strategies: Building the 2-Phenyl-1,3-Thiazole Scaffold

The construction of the 2-phenyl-1,3-thiazole core is most commonly achieved through the Hantzsch thiazole synthesis. This robust and versatile method remains a foundational strategy for preparing a wide array of thiazole derivatives.<sup>[6]</sup> The aldehyde functional group on the 2-

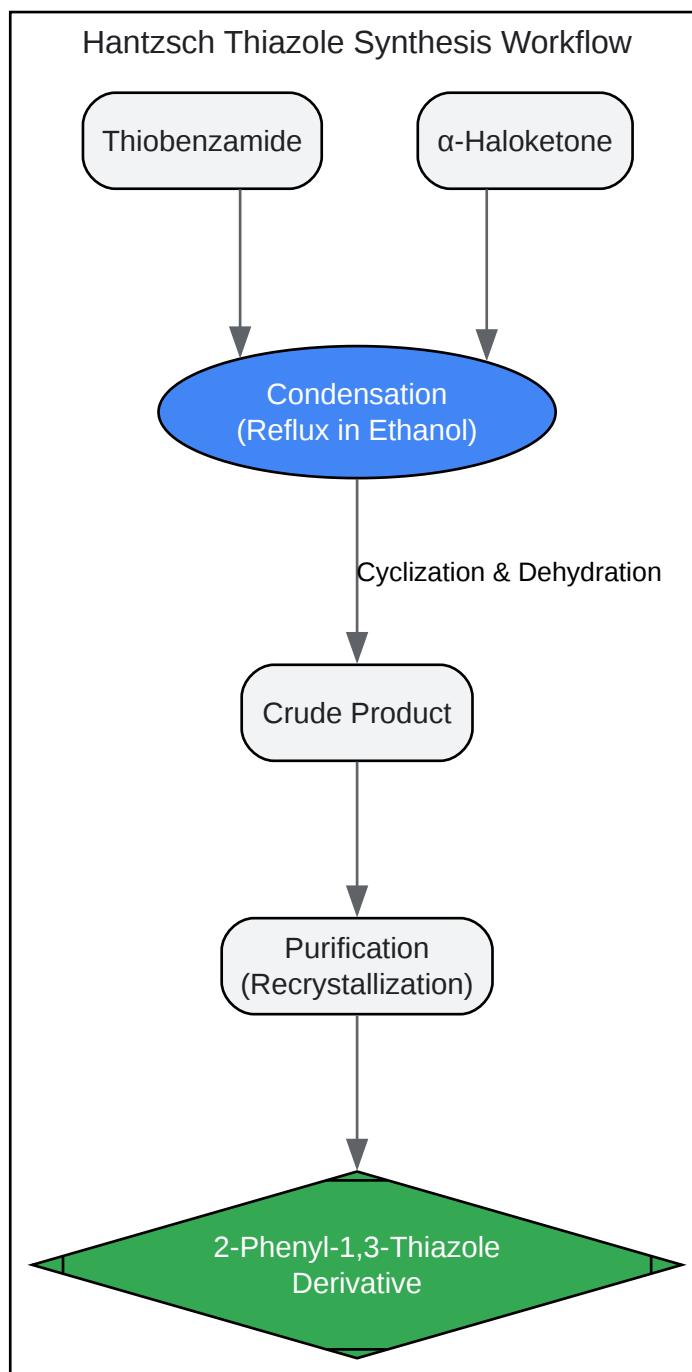
phenyl-1,3-thiazole scaffold serves as a versatile starting point for creating a diverse library of derivatives through various chemical transformations.[6]

## Key Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an  $\alpha$ -halocarbonyl compound with a thioamide. For the synthesis of 2-phenylthiazoles, thiobenzamide is a common starting material.[6]

**Objective:** To synthesize a 2-phenyl-4-substituted-1,3-thiazole derivative.

**Materials:**


- Thiobenzamide
- Substituted  $\alpha$ -bromoketone (e.g., 2-bromoacetophenone)
- Ethanol (or other suitable solvent)
- Sodium bicarbonate (for neutralization, if needed)

**Step-by-Step Methodology:**

- **Reaction Setup:** Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
- **Addition of Reactant:** Add the desired  $\alpha$ -bromoketone (1 equivalent) to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[7]
- **Work-up:** After completion, cool the reaction mixture to room temperature. If the solution is acidic, neutralize it with a saturated solution of sodium bicarbonate.
- **Isolation:** The product often precipitates out of the solution upon cooling or neutralization. Collect the solid product by vacuum filtration.

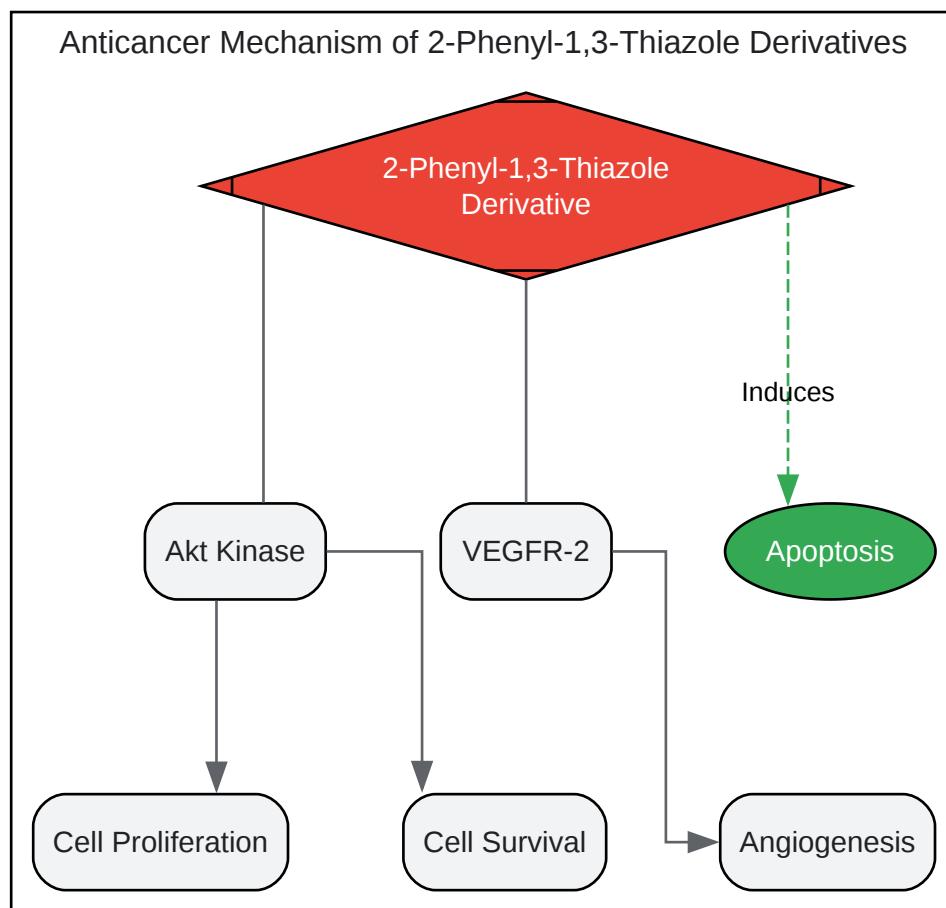
- Purification: Wash the crude product with cold ethanol or water to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).
- Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.[\[7\]](#)[\[8\]](#)

This fundamental reaction allows for extensive diversification. By varying the thiobenzamide and the  $\alpha$ -halocarbonyl compound, researchers can introduce a wide range of substituents onto both the phenyl and thiazole rings to probe structure-activity relationships.



[Click to download full resolution via product page](#)

Caption: Workflow of the Hantzsch synthesis for 2-phenyl-1,3-thiazole derivatives.


## Anticancer Activity: Targeting Key Oncogenic Pathways

2-Phenyl-1,3-thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[\[9\]](#)[\[10\]](#) Their mechanism of action is often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[\[11\]](#)

## Mechanism of Action: Multi-Targeted Inhibition

The anticancer effects of these derivatives are attributed to their ability to interact with several key oncogenic targets:

- Kinase Inhibition: Many derivatives act as inhibitors of crucial protein kinases. For instance, certain compounds show potent inhibitory effects against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[\[12\]](#)[\[13\]](#) Others have been identified as dual inhibitors of EGFR and HER2 kinases or as potent inhibitors of the Akt signaling pathway, which is central to cell survival and proliferation.[\[11\]](#)[\[14\]](#)
- Induction of Apoptosis: A primary mechanism for their cytotoxic effect is the induction of programmed cell death (apoptosis).[\[15\]](#)[\[16\]](#) Studies have shown that promising derivatives can trigger apoptosis through mitochondrial depolarization, DNA fragmentation, and the activation of caspases.[\[15\]](#)
- Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. For example, some derivatives cause cell cycle arrest at the G1 phase, reducing the population of cells entering the synthesis (S) and mitosis (G2/M) phases.[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of key oncogenic pathways by 2-phenyl-1,3-thiazole derivatives.

## Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable guidance for optimizing the anticancer potency of this scaffold.

- Substitutions on the phenyl ring at the 2-position of the thiazole are critical. For example, introducing a methoxy group at the 4-position of the phenyl ring improved activity against Caco-2 colorectal cancer cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines.[9]
- A 3-fluoro substituent on the phenyl ring also resulted in good cytotoxic activity across multiple cell lines.[9]

- The nature of the group at the 4-position of the thiazole ring significantly influences activity. Carboxamide moieties at this position have been shown to be effective.[9]
- For Akt inhibitors, a cyano substituent on a phenyl ring at the 4-position of the thiazole scaffold was found to significantly enhance anticancer activity.[14]

## Quantitative Data: Cytotoxicity of Lead Compounds

| Compound ID | Substitution                                                                    | Cancer Cell Line      | IC <sub>50</sub> (μM) | Reference |
|-------------|---------------------------------------------------------------------------------|-----------------------|-----------------------|-----------|
| Compound 4i | N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline                  | SaOS-2 (Osteosarcoma) | 0.190                 | [10]      |
| Compound 6  | 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | C6 (Glioma)           | 3.83                  | [14]      |
| Compound 4c | 4-nitrophenyl substitution                                                      | SKNMC (Neuroblastoma) | 10.8                  | [16]      |
| Compound 4  | N/A                                                                             | MCF-7 (Breast Cancer) | 5.73                  | [12]      |
| Compound 4c | N/A                                                                             | MCF-7 (Breast Cancer) | 2.57                  | [13]      |

## Antimicrobial and Antifungal Potential

The 2-phenyl-1,3-thiazole scaffold is a potent pharmacophore for developing new antimicrobial agents to combat drug-resistant pathogens.[2][17] Derivatives have demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][18]

## Mechanism of Action: Targeting Fungal Ergosterol Synthesis

A key target for the antifungal activity of these compounds is the enzyme lanosterol 14 $\alpha$ -demethylase (CYP51).<sup>[5][19]</sup> This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

- Binding to CYP51: The 2-phenyl-1,3-thiazole derivative binds to the active site of the CYP51 enzyme.
- Inhibition of Ergosterol Pathway: This binding event inhibits the demethylation of lanosterol, a critical step in the ergosterol synthesis pathway.
- Membrane Disruption: The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the integrity and function of the fungal cell membrane.
- Fungistatic/Fungicidal Effect: This disruption ultimately leads to the inhibition of fungal growth (fungistatic) or cell death (fungicidal).

## Antibacterial Activity and Structure-Activity Relationships

In the antibacterial realm, these derivatives can inhibit bacterial growth through various mechanisms, including the inhibition of sortase A, an enzyme critical for bacterial virulence and biofilm formation.<sup>[20][21]</sup>

- SAR for Antifungal Activity: The antifungal potency can be tuned by substitutions. For instance, introducing hydrophobic substituents, such as an n-pentyl group, at the 4-position of the phenyl ring can enhance activity by occupying a hydrophobic cavity in the target enzyme.<sup>[5]</sup>
- SAR for Antibacterial Activity: The position of substituents on the thiazole ring is crucial. A 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring showed better activity against *S. aureus* and *E. coli* than when it was placed at the 4-position.<sup>[17]</sup> The presence of a hydrazone linkage at the C2 position of the thiazole has also been shown to improve antifungal potency.<sup>[7]</sup>

## Quantitative Data: Antimicrobial and Antifungal Efficacy

| Compound ID  | Target Organism              | Activity Metric  | Value (µg/mL) | Reference |
|--------------|------------------------------|------------------|---------------|-----------|
| Compound 12  | S. aureus, E. coli, A. niger | MIC              | 125-150       | [17]      |
| Compound 7a  | C. albicans ATCC 10231       | MIC              | 7.81          | [7]       |
| Compound 7e  | C. albicans ATCC 10231       | MIC              | 3.9           | [7]       |
| Compound 10c | S. sclerotiorum              | EC <sub>50</sub> | 4.90          | [22]      |
| Compound 10c | B. cinerea                   | EC <sub>50</sub> | 7.57          | [22]      |
| Compound 3e  | Candida strains              | MIC              | 7.81          | [23]      |

## Applications in Neurodegenerative Diseases

Emerging research highlights the potential of 1,3-thiazole derivatives, including the 2-phenyl substituted class, in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[4][24] Their neuroprotective effects are often linked to their ability to modulate multiple targets involved in disease pathology.[25]

## Multi-Targeted Neuroprotection

The therapeutic potential in neurodegeneration stems from the ability of these compounds to:

- Inhibit Cholinesterases: Many derivatives act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[25][26] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a primary strategy for symptomatic relief in Alzheimer's disease.[27]
- Inhibit A $\beta$  and Tau Aggregation: Some thiazole-based compounds can inhibit the aggregation of amyloid-beta (A $\beta$ ) peptides and tau proteins, which are the pathological hallmarks of Alzheimer's disease.[25]

- Modulate Other Key Enzymes: Thiazole derivatives have also shown inhibitory effects against other targets implicated in neurodegeneration, such as monoamine oxidases (MAO-A and MAO-B) and glycogen synthase kinase-3 $\beta$  (GSK-3 $\beta$ ).[25][28]

## Structure-Activity Relationship in Neuroprotection

- Amine-containing thiazoles, such as N-(2,3-dimethyl phenyl)thiazol-2-amine, have demonstrated significant inhibitory effects against cholinesterases.[25]
- Hybrid molecules that combine the phenyl-thiazole scaffold with other pharmacophores, like tacrine, can create multi-target agents that inhibit both cholinesterase activity and A $\beta$  aggregation.[25]
- For cholinesterase inhibition, 1,3-thiazole-piperazine derivatives have proven to be highly effective and selective acetylcholinesterase inhibitors.[26]

## Future Perspectives and Conclusion

The 2-phenyl-1,3-thiazole scaffold is a remarkably versatile and enduringly relevant core in modern drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, from killing cancer cells and pathogenic microbes to protecting neurons. The synthetic tractability of the scaffold, primarily through the Hantzsch synthesis, allows for extensive structural modifications, enabling chemists to fine-tune pharmacological properties and explore structure-activity relationships in great detail.

Future research should focus on leveraging the multi-target capabilities of this scaffold to design novel therapeutics for complex diseases like cancer and Alzheimer's. The development of derivatives with enhanced selectivity and improved pharmacokinetic profiles will be crucial for translating the preclinical promise of these compounds into clinical success. As our understanding of disease biology deepens, the 2-phenyl-1,3-thiazole scaffold will undoubtedly continue to serve as a valuable blueprint for the design of next-generation therapeutic agents.

## References

- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. *RSC Medicinal Chemistry*. [Link]
- Gudipati, R., et al. (2020).

- Patel, N. B., & Patel, H. R. (2012). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. *Journal of Saudi Chemical Society*. [Link]
- Kim, Y., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. *Bioorganic & Medicinal Chemistry*. [Link]
- Borcea, A. M., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. *Molecules*. [Link]
- Mishra, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. *Journal of Drug Delivery and Therapeutics*. [Link]
- Guo, X., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. *Pesticide Biochemistry and Physiology*. [Link]
- Gligor, F-Z., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. *International Journal of Molecular Sciences*. [Link]
- Guo, X., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl Thiazole derivatives.
- Al-Ostath, R. A., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. *ACS Omega*. [Link]
- Gligor, F-Z., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). *International Journal of Molecular Sciences*. [Link]
- Vasile, C., et al. (2026). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking.
- Nastasa, C. M., et al. (2018). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.
- Vasile, C., et al. (2017). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. *Molecules*. [Link]
- Al-Abdullah, E. S., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. *Pharmaceutical Chemistry Journal*. [Link]
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. *American Journal of Organic Chemistry*. [Link]
- Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. *European Journal of Medicinal Chemistry*. [Link]

- Mermer, A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). *Scientific Reports*. [Link]
- Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. *Bioorganic & Medicinal Chemistry Letters*. [Link]
- da Silva, A. C. G., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. *European Journal of Medicinal Chemistry*. [Link]
- Božilović, J., et al. (2022).
- Al-Masoudi, W. A. A., & Al-Ogaidi, I. A. M. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
- Vasile, C., et al. (2017). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. *PubMed*. [Link]
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. *RSC Publishing*. [Link]
- Yilmaz, I., et al. (2021). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. *Molecules*. [Link]
- Chaudhary, J., et al. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases.
- Sorkhabi, R. S., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. *Research in Pharmaceutical Sciences*. [Link]
- Chaudhary, J., et al. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. *Current Topics in Medicinal Chemistry*. [Link]
- Salar, S., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. *DARU Journal of Pharmaceutical Sciences*. [Link]
- Gligor, F-Z., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). *MDPI*. [Link]
- Uddin, M. S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. *Molecules*. [Link]
- Al-Ameri, A. S. A., et al. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. *Drug Development Research*. [Link]
- Das, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. *FABAD Journal of Pharmaceutical Sciences*. [Link]

- Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. *Molecules*. [Link]
- Sabt, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole-hydrazone scaffold targeting InhA: Synthesis, biological evaluation, and molecular modeling. *Drug Design, Development and Therapy*. [Link]
- Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. *Molecules*. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. globalresearchonline.net [globalresearchonline.net]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 9. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-

cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 27. mdpi.com [mdpi.com]
- 28. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Introduction: The Privileged Scaffold of 2-Phenyl-1,3-Thiazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096325#biological-significance-of-2-phenyl-1-3-thiazole-derivatives>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)